2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” is a chemical compound with the molecular formula C10H12O3S1. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid”. However, a similar compound, p-methoxyphenylacetic acid, has been synthesized through methyl phenoxide2. The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid2. This method is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost, and mild in reaction conditions2.Molecular Structure Analysis
The molecular structure of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” consists of 10 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom1. The molecular weight is 212.27 g/mol1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” are not fully detailed in the sources I found. However, it is known that the compound has a molecular weight of 212.27 g/mol1.Scientific Research Applications
Biotechnological and Chemical Applications
Lactic Acid Production from Biomass : Lactic acid, a crucial hydroxycarboxylic acid, is derived from biomass fermentation, showcasing the potential of utilizing bio-based chemicals for producing valuable compounds. Similar methods could explore the conversion of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid from biomass or its role in synthesizing biodegradable polymers and other chemicals (Gao, Ma, & Xu, 2011).
Antioxidant Activity Studies : Research on antioxidants highlights the importance of phenolic compounds in preventing diseases and managing oxidative stress. Investigations into the structure-activity relationships of such compounds suggest that 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could have antioxidant properties worth exploring, given its phenolic nature (Razzaghi-Asl et al., 2013).
Pharmacological Importance of Phenolic Compounds : Syringic acid, a phenolic compound, demonstrates a wide range of therapeutic applications, suggesting that structurally or functionally similar compounds like 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid may also possess significant biomedical and industrial applications (Srinivasulu et al., 2018).
Corrosion Inhibition for Metals : The review on organic corrosion inhibitors indicates that compounds with specific functional groups can effectively prevent metal corrosion in acidic solutions. Given its structural features, 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could be investigated for its potential as a corrosion inhibitor, particularly if it contains functional groups similar to those mentioned in the study (Goyal et al., 2018).
Environmental and Analytical Chemistry Applications
- Herbicide Sorption and Environmental Impact : The comprehensive review of 2,4-D and other phenoxy herbicide sorption to various soils and minerals underscores the complexity of environmental interactions of such chemicals. Research into the environmental fate and sorption behavior of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid could provide valuable insights into its potential environmental impacts and remediation strategies (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
The safety and hazards associated with “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid” are not detailed in the sources I found.
Future Directions
I couldn’t find specific information on the future directions of “2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid”.
Please note that this information is based on the sources I found and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFCNAYBAHKUKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314283 |
Source
|
Record name | NSC281803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid | |
CAS RN |
18926-47-1 |
Source
|
Record name | NSC281803 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC281803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.